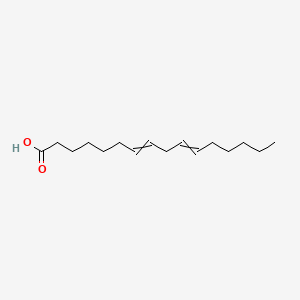

Hexadeca-7,10-dienoic acid

Descripción general

Descripción

Hexadeca-7,10-dienoic acid, also known as (7Z,10Z)-hexadecadienoic acid, is a chemical compound . It is a type of unsaturated fatty acid with the chemical formula C16H28O2 .

Molecular Structure Analysis

The molecular formula of this compound is C16H28O2 . Its molecular weight is approximately 252.392 Da . The structure includes a chain of carbon atoms with two double bonds, and a carboxylic acid group at one end .Physical And Chemical Properties Analysis

This compound has a density of 0.919g/cm3 . Its boiling point is 346.8ºC at 760mmHg . The compound is soluble in water at a concentration of 0.1504 mg/L at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Isomerization

- Hexadeca-7,10-dienoic acid and its isomers have been synthesized for various research purposes. For instance, the synthesis of the stereoisomeric hexadeca-2,4-dienoic acids, including this compound, has been explored, with a focus on their isobutylamides and ethyl esters (Wailes, 1959). These compounds have been studied for their potential insecticidal activities.

Occurrence in Nature

- Research has identified this compound in natural sources. For example, it has been found in the leaf lipids of various angiosperm species, where it is concentrated in specific lipid fractions (Jamieson & Reid, 1971). This discovery enhances our understanding of plant lipid biochemistry.

Antineoplastic Properties

- The compound has shown potential in cancer research. Unsaturated fatty acids isolated from macroalgae, including derivatives of this compound, have demonstrated moderate inhibitory activity against various tumor cell lines, suggesting a possible role in cancer therapy (Jiang et al., 2008).

Metabolic Studies

- Studies on the metabolism of this compound have provided insights into its role in biological systems. For example, research on the metabolism of various fatty acids in fat-deficient rats has contributed to a deeper understanding of fatty acid biochemistry (Sprecher, 2006).

Antimicrobial Activity

- This compound derivatives have demonstrated antimicrobial properties. A novel furan fatty acid, derived from this compound, showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus, indicating its potential as an anti-MRSA agent (Dasagrandhi et al., 2016).

Mecanismo De Acción

A study has investigated the effect of a similar compound, 7,10-epoxyoctadeca-7,9-dienoic acid, against multidrug-resistant Staphylococcus aureus . The compound was found to alter the membrane integrity and increase the uptake of several antibiotics in the bacteria . While this is not directly about Hexadeca-7,10-dienoic acid, it might suggest potential biological activities of similar compounds.

Safety and Hazards

Safety data sheets recommend avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

hexadeca-7,10-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJGPAAPSBVXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700331 | |

| Record name | Hexadeca-7,10-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2936-83-6 | |

| Record name | Hexadeca-7,10-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

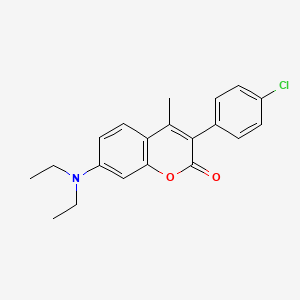

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)